molecular formula C24H24Cl2N2O4S B3013679 Methyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216654-61-3

Methyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B3013679
M. Wt: 507.43
InChI Key: CZMFPSGWEMEDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of the thieno[2,3-c]pyridine derivatives begins with the preparation of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. This intermediate is then reacted with different aromatic aldehydes to produce a series of Schiff base compounds, labeled as 2a-2d in the studies. The synthesis involves the use of FTIR, 1H, and 13C NMR spectroscopic methods for characterization, ensuring the correct structure and purity of the compounds .

Molecular Structure Analysis

The molecular structure of one of the synthesized compounds, specifically compound 2a, is determined using X-ray crystallographic analysis. This compound crystallizes in the monoclinic space group P21/c and features intramolecular hydrogen bonds that stabilize the molecular and crystal structure. These hydrogen bonds are quantified with bond lengths and angles, providing insight into the three-dimensional conformation of the molecule .

Chemical Reactions Analysis

The papers do not provide detailed information on the reactivity or chemical reactions involving the synthesized compounds. However, the formation of Schiff bases suggests that these compounds could potentially undergo further chemical transformations, such as hydrolysis or condensation reactions, depending on the functional groups present and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their synthesis and structural characterization. The intramolecular hydrogen bonding observed in compound 2a and predicted for compound 2d using DFT analyses indicates that these compounds may have unique solubility and stability characteristics. The presence of tert-butyl and ethyl groups could also influence the lipophilicity of the molecules, which is an important factor in drug design .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : This compound and its isomers can be synthesized through various chemical reactions, such as condensation, cyclization, and reaction with different agents (Zou Jiang et al., 2010).
  • Reactivity and Transformations : It undergoes nucleophilic replacement reactions, transforming into different derivatives, showcasing its reactivity and potential for creating varied chemical structures (J. Hill & L. Hough, 1968).

Pharmacological Research

  • Anticonvulsant Activities : Certain 4,5,6,7-tetrahydrothieno[3,2-c]pyridines demonstrate significant anticonvulsant activities, highlighting their potential in pharmacological applications (M. Ohkubo et al., 1996).
  • Anticholinesterase Properties : Some derivatives, like tert-butyl 6-benzyl-2-(3,3-diethylureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, show potential as anticholinesterases, indicating their use in treating diseases like Alzheimer’s (M. Pietsch et al., 2007).

Safety And Hazards

Without specific information, it’s hard to determine the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research might focus on testing its efficacy and safety. If it’s a new reagent, future research might explore its utility in various chemical reactions .

properties

IUPAC Name

methyl 6-benzyl-2-[[2-(4-chlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4S.ClH/c1-30-24(29)22-19-11-12-27(13-16-5-3-2-4-6-16)14-20(19)32-23(22)26-21(28)15-31-18-9-7-17(25)8-10-18;/h2-10H,11-15H2,1H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMFPSGWEMEDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.